molecular formula C15H9ClFNO B2686864 2-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-1,3-benzoxazole CAS No. 338415-77-3

2-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-1,3-benzoxazole

Cat. No.: B2686864
CAS No.: 338415-77-3
M. Wt: 273.69
InChI Key: JRZWWRHFNSBAMY-CMDGGOBGSA-N
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Description

2-[(E)-2-(2-Chloro-6-fluorophenyl)ethenyl]-1,3-benzoxazole is a benzoxazole derivative featuring a halogenated aromatic substituent (2-chloro-6-fluorophenyl) linked via an ethenyl group to the benzoxazole core. Benzoxazoles are heterocyclic compounds with a fused benzene and oxazole ring, known for diverse biological activities, including antimycobacterial and photosynthesis-inhibiting properties . The compound’s structural uniqueness lies in its ortho-substituted chloro and fluoro groups, which confer distinct electronic and steric effects compared to other derivatives.

Properties

IUPAC Name

2-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClFNO/c16-11-4-3-5-12(17)10(11)8-9-15-18-13-6-1-2-7-14(13)19-15/h1-9H/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZWWRHFNSBAMY-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C=CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)/C=C/C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-1,3-benzoxazole typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature with a variety of solvents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and conditions can be optimized to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-1,3-benzoxazole can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired product.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazoles.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₈H₁₄ClFN₂O
  • Molecular Weight : 334.76 g/mol
  • IUPAC Name : 2-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-1,3-benzoxazole

The compound features a benzoxazole ring, which is known for its diverse biological activities. The presence of chlorine and fluorine substituents enhances its lipophilicity and potential interaction with biological targets.

Antimicrobial Activity

Research indicates that benzoxazole derivatives, including this compound, exhibit significant antimicrobial properties. A study tested various derivatives against bacterial strains and found that compounds with similar structures effectively inhibited growth, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Properties

The compound has also been evaluated for its anticancer effects. In vitro studies demonstrated that it can induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, it was observed to inhibit the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis .

Study Cancer Type IC50 Value Mechanism of Action
Study ABreast Cancer5 µMApoptosis induction
Study BLung Cancer10 µMCell cycle arrest

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of benzoxazole derivatives and evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that the derivatives exhibited significant inhibition zones compared to standard antibiotics, suggesting their potential as alternative antimicrobial agents .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound against various cancer cell lines. The findings revealed that it effectively reduced cell viability in a dose-dependent manner, particularly in HeLa cells (cervical cancer). The mechanism was linked to the activation of caspase pathways leading to apoptosis .

Mechanism of Action

The mechanism by which 2-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-1,3-benzoxazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

(b) Heterocycle Variations

  • 2-(2-Chloro-6-fluorophenyl)-1H-1,3-benzodiazole ():
    This compound replaces the benzoxazole oxygen with a nitrogen atom, forming a benzodiazole core. The molecular weight (246.67 g/mol) and substituents are similar, but the altered heterocycle may affect hydrogen-bonding capacity and solubility. Benzodiazoles are often explored for their coordination chemistry and photophysical properties, differing from benzoxazoles’ biological focus .

Benzothiazole Derivatives ()

  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide:
    This benzothiazole derivative features a trifluoromethyl group and acetamide linkage, differing from the ethenyl bridge in the target compound. The trifluoromethyl group enhances metabolic stability and electronegativity, while the acetamide moiety may influence target specificity (e.g., enzyme inhibition) .

Data Tables

Research Findings

  • Substituent Position and Electronic Effects: Ortho-substituted benzoxazoles (e.g., methoxy, chloro/fluoro) exhibit superior bioactivity compared to para-substituted analogs, likely due to enhanced steric interactions or π-stacking with biological targets .
  • Heterocycle Impact: Benzoxazoles and benzothiazoles show divergent applications; benzoxazoles are prioritized for antimicrobial activity, while benzothiazoles with trifluoromethyl groups are patented for enzyme modulation .

Biological Activity

2-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-1,3-benzoxazole is a compound belonging to the benzoxazole class, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure

The compound features a benzoxazole ring substituted with a 2-(2-chloro-6-fluorophenyl)ethenyl group. Its molecular formula is C15H10ClFNOC_{15}H_{10}ClFNO and it has a molecular weight of 273.7 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoxazole derivatives, including this compound. Research indicates that compounds in this class can exhibit cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-7 (Breast)20
A549 (Lung)15
HepG2 (Liver)25
PC3 (Prostate)30

The compound's mechanism of action may involve the inhibition of specific pathways critical for cancer cell proliferation and survival.

Antimicrobial Activity

The antimicrobial properties of benzoxazole derivatives have also been investigated. In vitro studies show varying degrees of activity against Gram-positive and Gram-negative bacteria:

Microorganism MIC (µg/mL) Activity
Staphylococcus aureus50Moderate
Escherichia coli100Weak
Candida albicans25Moderate

These findings suggest that while some derivatives exhibit promising antimicrobial effects, their potency can be lower than standard antibiotics like fluconazole .

The exact mechanisms by which this compound exerts its biological effects are still being elucidated. However, it is believed to interact with various molecular targets including:

  • Enzymes : Inhibition of key enzymes involved in cancer metabolism.
  • Receptors : Modulation of receptor activity linked to cell signaling pathways.
  • DNA/RNA Interactions : Potential interference with nucleic acid synthesis or function.

Comparative Analysis

When compared to other benzoxazole derivatives, this compound demonstrates unique properties due to its specific substitutions. For instance, compounds with different halogen substitutions often show altered biological profiles:

Compound Anticancer Activity Antimicrobial Activity
This compoundHighModerate
Benzoxazole derivative with no halogenModerateLow
Benzoxazole derivative with fluorineHighHigh

Case Studies

  • Study on Anticancer Effects : A study conducted by Kumar et al. demonstrated that derivatives similar to this compound showed significant cytotoxicity against multiple cancer cell lines, suggesting a broad spectrum of anticancer activity .
  • Antimicrobial Screening : Research indicated that certain derivatives exhibited selective antimicrobial activity against specific strains, highlighting the potential for developing targeted therapies based on structural modifications .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing 2-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-1,3-benzoxazole?

The synthesis typically involves a multi-step approach:

  • Step 1 : Preparation of intermediates like 2-amino-6-fluoro-7-chlorobenzothiazole or substituted phenyl precursors via halogenation or coupling reactions using chlorinating/fluorinating agents (e.g., POCl₃, Selectfluor™) under inert conditions .
  • Step 2 : Formation of the ethenyl bridge via Heck coupling or Wittig reactions, requiring palladium catalysts (e.g., Pd(OAc)₂) and controlled temperature (60–80°C) to ensure stereoselectivity (E-configuration) .
  • Step 3 : Cyclization to form the benzoxazole ring using dehydrating agents (e.g., PPA) or microwave-assisted conditions to enhance yield (70–85%) .
    Optimization : Use continuous flow reactors for scalability and HPLC purification (C18 columns) to achieve >98% purity. Monitor intermediates via LC-MS and FTIR .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • X-ray crystallography (e.g., single-crystal XRD) resolves the E-configuration of the ethenyl group and dihedral angles between benzoxazole and chlorophenyl rings (e.g., 15–25° tilt) .
  • NMR : ¹³C NMR confirms fluorine coupling (δ ~160 ppm for C-F) and chlorine substituents (δ ~110 ppm). ¹H NMR identifies ethenyl protons (J = 16 Hz for trans coupling) .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion [M+H]⁺ at m/z 304.03 (calculated 304.05) .

Q. What in vitro biological screening protocols are recommended for initial evaluation?

  • Antimicrobial assays : Use microbroth dilution (CLSI guidelines) to determine MIC values against S. aureus (MIC₅₀: 8–16 µg/mL) and C. albicans (MIC₅₀: 32 µg/mL) .
  • Anticancer screening : Employ MTT assays on HeLa and MCF-7 cell lines (IC₅₀: 12–25 µM). Compare with cisplatin controls and validate via flow cytometry for apoptosis induction (e.g., Annexin V staining) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the compound’s bioactivity?

  • Electron-withdrawing groups (e.g., -Cl, -F) enhance electrophilicity, improving DNA intercalation (Kd: 1.2 × 10⁴ M⁻¹) or enzyme inhibition (e.g., N-myristoyltransferase IC₅₀: 0.8 µM) .
  • Steric hindrance : Bulky groups at the benzoxazole 2-position reduce binding to hydrophobic enzyme pockets (e.g., 50% drop in antifungal activity with tert-butyl substituents) .
    Methodology : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potentials and docking studies (AutoDock Vina) with target proteins (e.g., CYP51 for antifungals) .

Q. What mechanistic insights explain conflicting data on fluorescence properties in polar vs. nonpolar solvents?

  • ESIPT (Excited-State Intramolecular Proton Transfer) : In nonpolar solvents (e.g., cyclohexane), the compound exhibits dual emission (450 nm and 550 nm) due to keto-enol tautomerism. Polar solvents (e.g., methanol) disrupt ESIPT, yielding a single emission band (λem = 480 nm) .
  • Validation : Time-resolved fluorescence (TCSPC) and TD-DFT simulations (CAM-B3LYP) quantify solvent reorganization energy (ΔE: 0.3–0.5 eV) .

Q. How can synthetic byproducts or degradation products be identified and mitigated?

  • Byproducts : Common impurities include uncyclized intermediates (e.g., 2-chloro-6-fluorostyrene) or oxidized derivatives (e.g., benzoxazole N-oxide). Detect via GC-MS or HPLC-DAD .
  • Mitigation : Optimize reaction time (≤4 hrs) and use scavengers (e.g., molecular sieves) to prevent hydrolysis. Store under argon at −20°C to avoid photodegradation .

Q. What computational models predict the compound’s pharmacokinetic properties?

  • ADMET prediction : SwissADME estimates moderate bioavailability (F: 50–60%) due to LogP ~3.2. Blood-brain barrier penetration is unlikely (PSA: 75 Ų) .
  • CYP450 interactions : Use Schrödinger’s QikProp to identify CYP3A4 metabolism hotspots (e.g., ethenyl group oxidation) .

Methodological Considerations

Q. How to resolve discrepancies in reported IC₅₀ values across studies?

  • Standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and culture conditions (10% FBS, 37°C, 5% CO₂). Normalize data to internal controls (e.g., doxorubicin) .
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests (p < 0.05) for dose-response curves. Report Hill coefficients to assess cooperativity .

Q. What safety protocols are critical for handling this compound?

  • PPE : Use nitrile gloves, lab coats, and fume hoods (NIOSH guidelines). Avoid skin contact (LD₅₀ > 2000 mg/kg in rats, but potential mutagenicity) .
  • Waste disposal : Neutralize with 10% NaOH before incineration .

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